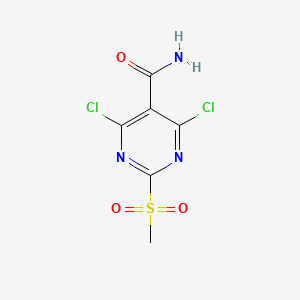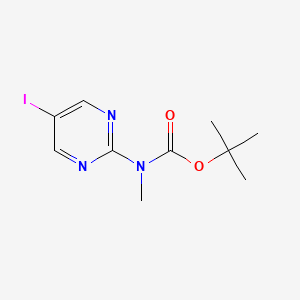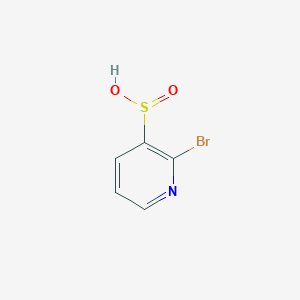
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile typically involves the bromination of a suitable precursor followed by the introduction of the diazepane moiety. One common method involves the bromination of 5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiols, or ethers, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazepane moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, influencing pathways involved in neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
- 4-Bromo-1-methyl-N′-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]-1H-pyrazole-5-carbohydrazide
Uniqueness
2-Bromo-5-((4-methyl-1,4-diazepan-1-yl)methyl)benzonitrile is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and binding interactions, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C14H18BrN3 |
|---|---|
Poids moléculaire |
308.22 g/mol |
Nom IUPAC |
2-bromo-5-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H18BrN3/c1-17-5-2-6-18(8-7-17)11-12-3-4-14(15)13(9-12)10-16/h3-4,9H,2,5-8,11H2,1H3 |
Clé InChI |
XLDSEGNLSGDRFI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)CC2=CC(=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)


![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)

